molecular formula C14H12N4O2 B12929372 N-Methyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine CAS No. 832102-65-5

N-Methyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine

Katalognummer: B12929372
CAS-Nummer: 832102-65-5
Molekulargewicht: 268.27 g/mol
InChI-Schlüssel: NYEYJFUSHTYTFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones, followed by nitration and methylation reactions. One common method involves the reaction of o-phenylenediamine with benzaldehyde to form 2-phenylbenzimidazole, which is then nitrated using nitric acid to introduce the nitro group at the 5-position. The final step involves methylation using methyl iodide or dimethyl sulfate to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid are common reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various alkyl or aryl-substituted benzimidazoles.

Wissenschaftliche Forschungsanwendungen

N-Methyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Used in the development of dyes, pigments, and other functional materials.

Wirkmechanismus

The mechanism of action of N-Methyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and enzymes. This interaction can lead to the inhibition of DNA synthesis, disruption of cellular processes, and ultimately cell death. The compound’s ability to form hydrogen bonds and π-π interactions with nucleic acids and proteins is crucial for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylbenzimidazole: Lacks the nitro and methyl groups, making it less reactive.

    5-Nitrobenzimidazole: Lacks the phenyl and methyl groups, affecting its biological activity.

    N-Methylbenzimidazole: Lacks the nitro group, reducing its potential for biological interactions.

Uniqueness

N-Methyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both nitro and methyl groups, which enhance its reactivity and potential for biological interactions. The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to its analogs .

Eigenschaften

CAS-Nummer

832102-65-5

Molekularformel

C14H12N4O2

Molekulargewicht

268.27 g/mol

IUPAC-Name

N-methyl-5-nitro-1-phenylbenzimidazol-2-amine

InChI

InChI=1S/C14H12N4O2/c1-15-14-16-12-9-11(18(19)20)7-8-13(12)17(14)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)

InChI-Schlüssel

NYEYJFUSHTYTFF-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.